molecular formula C10H9BrN2S B3372312 C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine CAS No. 885279-93-6

C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine

Cat. No.: B3372312
CAS No.: 885279-93-6
M. Wt: 269.16 g/mol
InChI Key: VJXVOHWHYAIJMB-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Scaffold in Contemporary Medicinal Chemistry

Thiazole and its derivatives are cornerstones in the field of medicinal chemistry, recognized for their versatile chemical properties and broad pharmacological potential. nih.govbohrium.com This scaffold is present in a multitude of clinically significant drug molecules and serves as a fundamental building block in the design and synthesis of new therapeutic agents. bohrium.comwisdomlib.org The unique electronic characteristics of the thiazole ring, arising from the presence of both sulfur and nitrogen heteroatoms, allow it to engage in various biological interactions, making it a favored motif for drug discovery. nih.gov The ongoing exploration of thiazole derivatives aims to address the challenge of increasing drug resistance and to develop novel molecules with enhanced potency and improved safety profiles. bohrium.com

The chemistry of thiazole began to develop significantly following the foundational work of chemists like Hofmann and Hantsch in the 19th century. ijarsct.co.innih.goveurekaselect.com A pivotal moment in the history of thiazoles was the identification of the thiazole ring as a key component of thiamine (B1217682) (Vitamin B1). jetir.orgscholarsresearchlibrary.com This discovery highlighted the biological importance of the scaffold. Early in its history, the thiazole nucleus was also recognized for its utility in other industries; for instance, Mills established its importance in the creation of cyanine (B1664457) dyes, which are used as photographic sensitizers. nih.goveurekaselect.com The synthetic versatility and the discovery of its role in natural products like penicillin, which contains a reduced thiazole (thiazolidine) ring, solidified its importance and spurred further research into its medicinal applications. pharmaguideline.comsysrevpharm.org

The thiazole nucleus is a versatile pharmacophore, and its derivatives have been reported to exhibit an extensive range of pharmacological activities. nih.govrjptonline.org The ability to modify the thiazole ring at various positions allows for the fine-tuning of a compound's biological and physicochemical properties. nih.gov This structural flexibility has led to the development of thiazole-containing compounds with applications across numerous therapeutic areas.

The documented activities include:

Antimicrobial (Antibacterial and Antifungal) nih.govijarsct.co.insysrevpharm.orgnih.gov

Anticancer/Antineoplastic nih.govjetir.orgnih.gov

Anti-inflammatory sysrevpharm.orgnih.govglobalresearchonline.net

Antiviral (including Anti-HIV) ijarsct.co.inglobalresearchonline.netmdpi.com

Antidiabetic pharmaguideline.comrjptonline.org

Antihypertensive nih.govmdpi.com

Antioxidant nih.govnih.gov

Anticonvulsant pharmaguideline.comsysrevpharm.org

Antimalarial nih.govrjptonline.org

Anthelmintic jetir.orgpharmaguideline.com

Diuretic nih.govrjptonline.org

This wide spectrum of activity underscores the importance of the thiazole scaffold as a privileged structure in drug development. bohrium.comglobalresearchonline.net

The thiazole ring is a key structural feature in more than 18 FDA-approved drugs and numerous other biologically significant molecules, both natural and synthetic. nih.gov These compounds highlight the therapeutic success and versatility of the thiazole scaffold.

Compound NameClass/ApplicationSignificance
SulfathiazoleAntimicrobialAn early sulfonamide antibiotic used to treat bacterial infections. bohrium.comwjrr.org
RitonavirAntiretroviralAn anti-HIV medication used in the treatment of AIDS. bohrium.comnih.govglobalresearchonline.net
DasatinibAnticancerA kinase inhibitor used in the treatment of certain types of cancer, notably leukemia. nih.govglobalresearchonline.net
Thiamine (Vitamin B1)VitaminAn essential nutrient in which the thiazole ring plays a crucial role in metabolism. jetir.orgpharmaguideline.comwikipedia.org
PenicillinAntibioticA group of antibiotics whose core structure contains a fused thiazolidine (B150603) (reduced thiazole) ring. nih.govpharmaguideline.comsysrevpharm.org
AbafunginAntifungalA broad-spectrum antifungal agent. ijarsct.co.innih.gov
MeloxicamAnti-inflammatory (NSAID)A non-steroidal anti-inflammatory drug used for pain and inflammation. jetir.orgpharmaguideline.com
TiazofurinAntineoplasticAn anticancer agent. jetir.orgglobalresearchonline.net

Among the various classes of thiazole derivatives, the 2-aminothiazole (B372263) moiety is a particularly important structural unit in medicinal chemistry. scholarsresearchlibrary.commdpi.com This scaffold is considered a "privileged structure" because it appears in a wide array of compounds targeting different biological receptors and enzymes with high affinity. nih.govresearchgate.net The amino group at the 2-position serves as a versatile functional handle, allowing for the synthesis of diverse libraries of compounds. researchgate.net

The investigation of substituted aminothiazoles is driven by their proven track record in yielding potent therapeutic agents. mdpi.comnih.gov Derivatives of 2-aminothiazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. scholarsresearchlibrary.commdpi.comnih.gov The presence of this scaffold is essential for the biological activity of several clinical drugs, such as the anticancer agent Dasatinib. nih.gov Therefore, the synthesis and evaluation of novel substituted aminothiazoles remain a highly active and promising area of research for the discovery of new drugs. nih.govnih.gov

Broad Spectrum of Pharmacological Activities Associated with Thiazole Ring Systems

Structural Characteristics and Chemical Nomenclature of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine

The chemical name this compound precisely describes the molecular architecture of the compound. The nomenclature can be systematically deconstructed to understand its constituent parts:

Thiazole: This is the core heterocyclic ring, a five-membered aromatic ring containing one sulfur and one nitrogen atom.

2-(3-Bromo-phenyl): This indicates that a phenyl (benzene) ring is attached to the second position of the thiazole ring. Furthermore, this phenyl ring is substituted with a bromine atom at its third position (meta-position).

4-YL: This signifies that the thiazole ring is connected to the rest of the molecule at its fourth position.

The systematic name thus defines a molecule where a central thiazole ring is substituted at position 2 with a 3-bromophenyl group and at position 4 with a methylamine (B109427) group.

The foundation of this compound is the thiazole ring. Thiazole (or 1,3-thiazole) is a five-membered heterocyclic aromatic compound with the molecular formula C₃H₃NS. wjrr.orgwikipedia.org It contains a sulfur atom at position 1 and a nitrogen atom at position 3. rjptonline.orgglobalresearchonline.net

The key characteristics of the thiazole ring are:

Aromaticity: The ring possesses significant pi-electron delocalization, which confers aromatic stability, greater than that of the related oxazole (B20620) ring. nih.govwikipedia.org This aromatic character is evident in its chemical properties and spectroscopic data. wikipedia.org

Planarity: The thiazole ring is a planar structure. wikipedia.org

Reactivity: The electronic nature of the ring makes it susceptible to various chemical reactions. The C2 position is known to have an acidic proton, making it a site for deprotonation, while electrophilic substitution typically occurs at the C5 position. nih.govwikipedia.org

The presence of the sulfur and nitrogen atoms makes the thiazole ring a versatile entity, capable of acting as both a hydrogen bond donor and acceptor, which is crucial for its interaction with biological targets. nih.gov

Substituent Analysis: 3-Bromophenyl Moiety

The introduction of a halogen atom, such as bromine, into a potential drug molecule is a well-established strategy in medicinal chemistry, often referred to as "bromination". ump.edu.plump.edu.pl This modification can profoundly influence a compound's physicochemical properties and its interaction with biological targets. One of the key advantages of bromination is the ability of the bromine atom to form "halogen bonds," a type of non-covalent interaction with electron-donating atoms in a biological target, which can favorably alter drug-target binding and enhance therapeutic activity. ump.edu.plump.edu.pl

In the context of this compound, the 3-bromophenyl group at the 2-position of the thiazole ring is critical. Research on related structures has demonstrated the importance of halogen substitutions on this phenyl ring. For example, studies on quinazoline (B50416) derivatives revealed that compounds with a halogen substitution, including bromine, on the terminal phenyl ring showed higher inhibitory activity against Aurora A kinase. mdpi.com Molecular docking in that study suggested the bromine atom helped modulate the orientation of the phenyl ring within the active site, facilitating additional binding. mdpi.com Similarly, various 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized and shown to possess promising antimicrobial and anticancer activities. researchgate.netnih.gov The placement of the bromine at the 3-position (meta-position) on the phenyl ring, as seen in the subject compound, provides a different spatial arrangement compared to the more commonly studied 4-position (para-position), which could lead to unique interactions with target proteins.

Table 1: Anticancer Activity of Selected 4-(4-Bromophenyl)-thiazol-2-amine Derivatives
CompoundSubstituent on 2-amino groupActivity against MCF7 Cell Line (GI50 in µM)Reference
Intermediate-H>100 nih.gov
p2-N=CH-(4-Cl-phenyl)11.2 nih.gov
p3-N=CH-(4-F-phenyl)35.4 nih.gov
Standard5-Fluorouracil12.8 nih.gov

Substituent Analysis: Methylamine Group

The methylamine group (CH3NH2) is the simplest primary amine and serves as a fundamental building block in organic chemistry and the synthesis of pharmaceuticals. youtube.comwikipedia.org It is a component of several commercially significant drugs and is valued for its reactivity as a good nucleophile. wikipedia.org As an amine, it is considered a weak base and its presence in a molecule can significantly influence properties such as solubility and the ability to form salts. wikipedia.org

In this compound, the methylamine moiety is attached to the 4-position of the thiazole ring. The primary amine (-NH2) portion of this group is capable of acting as both a hydrogen bond donor and acceptor, which are critical interactions for binding to biological targets like enzymes and receptors. While a significant body of research focuses on the biological activities of 2-aminothiazole derivatives, the placement of an amino group at the 4-position is also of key interest. mdpi.comnih.gov This structural arrangement provides a different vector for the crucial amino group to interact with target sites compared to 2-aminothiazoles. The methyl group attached to the amine provides a degree of lipophilicity and can be involved in hydrophobic interactions. The versatility of the methylamine group makes it an indispensable component in the production of a wide array of specialty chemicals and drug molecules. bloomtechz.com

Table 2: Biological Activities Associated with Key Functional Groups
Functional Group/ScaffoldAssociated Biological ActivitiesReference
Thiazole RingAnticancer, Antimicrobial, Antiviral, Anti-inflammatory wisdomlib.orgglobalresearchonline.net
Bromophenyl MoietyAnticancer, Antimicrobial, Kinase Inhibition mdpi.comresearchgate.net
2-Aminothiazole ScaffoldAnticancer, Antioxidant, Antimicrobial, Anti-inflammatory mdpi.com
Methylamine GroupServes as a key building block in numerous pharmaceuticals wikipedia.orgechemi.com

Research Gaps and the Current Study's Contribution within Thiazole Research

While the medicinal chemistry of thiazole derivatives is a well-explored field, specific areas of its vast chemical space remain under-investigated. A review of existing literature shows extensive research on 2-aminothiazoles and on thiazoles bearing a 4-bromophenyl group (para-substituted) at the 2-position. researchgate.netnih.govnih.gov However, there is a noticeable gap in research concerning thiazoles with the specific substitution pattern of this compound.

The unique combination of features in this compound—a meta-substituted bromophenyl ring at position 2 and a methylamine group at position 4—represents a departure from the more commonly studied isomers and analogues. The potential differences in biological activity and target specificity resulting from these specific positional arrangements have not been thoroughly elucidated.

Therefore, a focused study on this compound would make a valuable contribution to the field. Such research would provide crucial structure-activity relationship (SAR) data, offering insights into how the meta-position of the bromine atom and the 4-position of the methylamine group influence the molecule's pharmacological profile. This exploration could lead to the identification of novel therapeutic leads with potentially improved efficacy, selectivity, or a different mechanism of action compared to existing thiazole-based compounds, thereby enriching the chemical toolbox available for drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(3-bromophenyl)-1,3-thiazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXVOHWHYAIJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=CS2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723005
Record name 1-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-93-6
Record name 1-[2-(3-Bromophenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Thiazole Core and Targeted Functionalization

Strategies for Thiazole (B1198619) Ring Formation Relevant to 2,4-Disubstitution

The creation of a thiazole ring bearing substituents at both the C-2 and C-4 positions is a common objective in medicinal and materials chemistry. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole core. chemhelpasap.comsynarchive.com This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. chemhelpasap.comsynarchive.com For the synthesis of a 2-aryl-4-substituted thiazole, a thioamide bearing the aryl group (in this case, 3-bromothiobenzamide) would react with an α-halocarbonyl that provides the C-4 substituent.

The general mechanism initiates with an SN2 reaction where the sulfur of the thioamide attacks the α-carbon of the haloketone. chemhelpasap.com This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com The versatility of the Hantzsch synthesis allows for a wide variety of substituents at the 2, 4, and 5-positions by simply changing the thioamide and α-halocarbonyl components. nih.govencyclopedia.pub Variants of this method have been developed to improve yields, shorten reaction times, and employ greener conditions, including the use of catalysts and solvent-free reactions. nih.govresearchgate.net

Table 1: Hantzsch Thiazole Synthesis and Variants

Reactant A (Thioamide) Reactant B (α-Halocarbonyl) Conditions Product Type Reference(s)
Thioacetamide Chloroacetone Standard heating 2,4-Dimethylthiazole wikipedia.org
Thiourea 2-Bromoacetophenone Methanol (B129727), heat 2-Amino-4-phenylthiazole chemhelpasap.com
Substituted Thioamides Substituted α-Bromoketones Ultrasonic irradiation, Catalyst (SiW/SiO₂) 2,4-Disubstituted thiazoles nih.gov

While the Hantzsch synthesis is prevalent, other methods provide alternative routes to the thiazole core.

Cook-Heilbron Synthesis : This method produces 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. nih.govwikipedia.org While this typically yields a 5-amino substituted thiazole, it represents a significant pathway for thiazole synthesis. wikipedia.orgyoutube.com

Gabriel Synthesis : The Gabriel synthesis involves the cyclization of α-acylaminoketones with a thionating agent, most commonly phosphorus pentasulfide, to yield 2,5-disubstituted thiazoles. nih.govencyclopedia.pubanalis.com.my

From α-Diazoketones : A more modern approach involves the Brønsted acid-catalyzed coupling of α-diazoketones with thioamides or thioureas. organic-chemistry.orgresearchgate.net This metal-free method proceeds under mild conditions and offers a broad substrate scope for producing 2,4-disubstituted thiazoles. organic-chemistry.org

Installation of the 3-Bromophenyl Moiety at C-2 of the Thiazole Ring

Introducing the 3-bromophenyl group at the C-2 position is a critical step. This can be achieved by using a precursor that already contains this moiety or by functionalizing the thiazole ring after its formation.

The most direct method to install the 2-(3-bromophenyl) group is through the Hantzsch synthesis, using 3-bromothiobenzamide (B1334085) as the thioamide component. This precursor, when reacted with an appropriate α-halocarbonyl (e.g., 1,3-dichloroacetone (B141476) to install a 4-chloromethyl handle), directly yields the desired 2-arylthiazole core. asianpubs.org

Alternatively, modern cross-coupling reactions offer a powerful way to form the C-aryl bond. Palladium-catalyzed reactions, such as Suzuki or direct C-H arylation, can be employed. rsc.orgresearchgate.net For instance, a 2-bromothiazole (B21250) intermediate could be coupled with 3-bromophenylboronic acid (Suzuki coupling), or an unfunctionalized thiazole could undergo direct arylation at the C-2 position with 3-bromophenyl iodide or bromide. rsc.orgorganic-chemistry.org Ligand-free palladium acetate (B1210297) (Pd(OAc)₂) has been shown to be effective for the direct arylation of thiazoles. researchgate.netorganic-chemistry.org

Table 2: Methods for 2-Aryl Substitution on Thiazole Ring

Method Thiazole Precursor Aryl Source Catalyst/Reagents Key Feature Reference(s)
Hantzsch Synthesis N/A (forms ring) 3-Bromothiobenzamide α-Haloketone Convergent, direct installation nih.gov
Suzuki Coupling 2-Bromothiazole 3-Bromophenylboronic acid Palladium catalyst, Base Forms C-C bond post-cyclization nih.gov
Direct C-H Arylation Thiazole 3-Bromoiodobenzene Pd(OAc)₂, CuI, DMF Avoids pre-functionalization of thiazole rsc.org

An alternative strategy involves starting with a 2-phenylthiazole (B155284) intermediate and then introducing the bromine atom onto the phenyl ring. This requires a regioselective electrophilic aromatic substitution. The thiazole ring itself influences the substitution pattern on the attached phenyl group.

Electrophilic bromination of 2-phenylthiazole would need to selectively target the meta-position of the phenyl ring. The directing effects of the thiazolyl substituent must be considered. Standard brominating agents like N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid or in an appropriate solvent system are commonly used. mdpi.com Achieving high regioselectivity for the meta position can be challenging and may depend heavily on the reaction conditions and the electronic nature of the thiazole ring. mdpi.com Often, a mixture of ortho, para, and meta isomers may be produced, requiring careful purification.

Introduction of the Methylamine (B109427) Group at C-4 of the Thiazole Ring

The final key structural feature is the methylamine group at the C-4 position. This is typically introduced by functionalizing a "handle" that was installed during the initial ring synthesis.

A common and effective strategy is to use an α-haloketone in the Hantzsch synthesis that leads to a 4-(halomethyl)thiazole, such as 2-(3-bromophenyl)-4-(chloromethyl)thiazole. asianpubs.org This chloromethyl group is an excellent electrophile for subsequent nucleophilic substitution.

The synthesis can proceed via several pathways:

Direct Amination : Reaction of the 4-(chloromethyl)thiazole intermediate with methylamine.

Gabriel Synthesis : Reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis provides the primary amine, which can then be methylated.

Azide (B81097) Reduction : Substitution of the chloride with sodium azide to form a 4-(azidomethyl)thiazole, followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation) to the primary amine and subsequent methylation.

Nitrile Reduction : If the C-4 substituent is a nitrile (cyanide) group, it can be reduced to the primary aminomethyl group. nih.gov The nitrile can be introduced by reacting a 4-(halomethyl) intermediate with a cyanide salt.

Each of these methods allows for the transformation of a C-4 functional group handle into the desired methylamine moiety, completing the synthesis of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine.

Amination Reactions and Reductive Amination Pathways

The introduction of the methylamine group at the C-4 position of the thiazole ring is a critical step. Several synthetic routes can be envisaged, primarily revolving around the functionalization of a pre-formed 2-(3-bromophenyl)thiazole (B1503241) scaffold.

One of the most direct methods is reductive amination . This pathway typically begins with a 2-(3-bromophenyl)thiazole-4-carbaldehyde intermediate. This aldehyde can be synthesized via the Hantzsch reaction between 3-bromothiobenzamide and 3-bromo-2-oxopropanal. The resulting aldehyde then undergoes condensation with methylamine to form an intermediate imine, which is subsequently reduced in situ to the desired methylamine derivative. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. The latter is often preferred as it is selective for the imine in the presence of the aldehyde. This process avoids the over-alkylation that can be an issue with direct alkylation of amines. organic-chemistry.org

An alternative strategy involves the initial synthesis of a 4-(halomethyl)-2-(3-bromophenyl)thiazole, for instance, 4-(bromomethyl)-2-(3-bromophenyl)thiazole. This intermediate can then undergo a nucleophilic substitution reaction with methylamine. However, this direct amination can sometimes lead to the formation of secondary and tertiary amines as byproducts.

To circumvent the issue of over-alkylation, the Gabriel synthesis offers a more controlled approach. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.orgyoutube.com This method would involve reacting the 4-(bromomethyl)-2-(3-bromophenyl)thiazole with potassium phthalimide to form an N-alkylated phthalimide. Subsequent cleavage of the phthalimide group, typically using hydrazine (B178648) (the Ing-Manske procedure), liberates the primary amine. wikipedia.org To obtain the final N-methylated product, a further step of reductive amination or another suitable methylation reaction would be necessary.

Another potential route is the reduction of a 4-cyano-2-(3-bromophenyl)thiazole intermediate. The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. organic-chemistry.org This primary amine would then require a subsequent methylation step to yield the target compound.

Protecting Group Strategies for Amine Functionality during Synthesis

In multi-step syntheses, particularly when other reactive functional groups are present, it is often necessary to temporarily protect the amine functionality. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal under mild acidic conditions. fishersci.co.ukmasterorganicchemistry.comacsgcipr.orgresearchgate.netnih.govrsc.orgnih.gov

In the context of synthesizing this compound, if the methylamine group is introduced early in the synthetic sequence, it could be protected as N-Boc-C-[2-(3-bromo-phenyl)-thiazol-4-YL]-methylamine. This protection would prevent the amine from undergoing undesired side reactions during subsequent chemical transformations on other parts of the molecule. The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukrsc.org

Deprotection of the Boc group is generally achieved by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent like methanol or dioxane. fishersci.co.ukmasterorganicchemistry.comresearchgate.netreddit.com This selective deprotection allows for the unmasking of the amine at the desired stage of the synthesis.

Protecting GroupReagent for ProtectionDeprotection ConditionsKey Features
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Mild acidic conditions (e.g., TFA in DCM, HCl in methanol) fishersci.co.ukmasterorganicchemistry.comresearchgate.netStable to many nucleophiles and bases; widely used in organic synthesis. nih.govrsc.org
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and basic conditions.
Fmoc (Fluorenylmethyloxycarbonyl)9-Fluorenylmethyl chloroformate (Fmoc-Cl)Basic conditions (e.g., piperidine (B6355638) in DMF)Often used in solid-phase peptide synthesis.

Purification and Isolation Techniques for Substituted Thiazole Derivatives

The successful synthesis of this compound relies on effective purification and isolation techniques to obtain a compound of high purity.

Chromatographic Separations and Recrystallization Methods

Column chromatography is a fundamental technique for the purification of substituted thiazole derivatives. ijcr.info The choice of stationary phase, typically silica (B1680970) gel, and the mobile phase is crucial for achieving good separation. For compounds of similar polarity to the target molecule, a gradient elution system using a mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane) is often effective. The progress of the separation is monitored by thin-layer chromatography (TLC). researchgate.net

Recrystallization is another powerful purification method for solid compounds. researchgate.net The principle relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures. A suitable solvent for recrystallization will dissolve the compound at an elevated temperature but will have low solubility for it at a lower temperature, allowing for the formation of pure crystals upon cooling. For arylthiazole derivatives, common recrystallization solvents include ethanol, methanol, acetic acid, or mixtures of these with water. researchgate.netmdpi.com

Purification TechniquePrincipleCommon Application for Thiazole Derivatives
Column Chromatography Differential partitioning of components between a stationary and a mobile phase.Separation of the desired product from unreacted starting materials and byproducts. A typical mobile phase could be a gradient of ethyl acetate in hexane. ijcr.info
Recrystallization Difference in solubility of the compound and impurities in a solvent at varying temperatures.Final purification of the solid product to obtain a crystalline material of high purity. Solvents like ethanol, methanol, or acetic acid are often used. researchgate.netmdpi.com
Thin-Layer Chromatography (TLC) A rapid analytical technique to monitor reaction progress and assess purity.Used to determine the optimal mobile phase for column chromatography and to check the purity of fractions. researchgate.net

Overview of Synthetic Yields and Reaction Efficiencies

The Hantzsch thiazole synthesis , a common method for forming the thiazole core, is known to provide good to excellent yields, often ranging from 79% to 90% for related substituted thiazole derivatives. researchgate.netmdpi.com The specific yield will depend on the substrates and reaction conditions employed. One-pot multi-component procedures using catalysts like silica-supported tungstosilisic acid have been shown to be highly efficient. mdpi.com

The efficiency of the amination step can vary significantly depending on the chosen pathway. Reductive amination of aldehydes is generally a high-yielding reaction, with yields often reported in the range of 72-96% for the amination of aromatic aldehydes. nih.govmdpi.com The Gabriel synthesis also typically proceeds with good yields for the alkylation and subsequent hydrazinolysis steps. Direct amination of a halomethyl intermediate may have lower yields due to the potential for side reactions.

The protection and deprotection steps for the amine group are generally high-yielding. The introduction of a Boc group using Boc₂O and its subsequent removal with acid are typically efficient transformations. fishersci.co.uk

Reaction TypeTypical Yield RangeNotes
Hantzsch Thiazole Synthesis 79-90% researchgate.netmdpi.comYields can be influenced by the choice of reactants and the use of catalysts.
Reductive Amination 72-96% nih.govmdpi.comGenerally a high-yielding method for the synthesis of amines from aldehydes.
Boc Protection/Deprotection Generally highThese are typically efficient and clean reactions.

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Advanced Spectroscopic and Structural Elucidation of C 2 3 Bromo Phenyl Thiazol 4 Yl Methylamine

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum, a plot of absorbance or transmittance against wavenumber (cm⁻¹), reveals these characteristic absorption bands, allowing for the elucidation of the molecule's structural components. For C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine, IR spectroscopy provides definitive evidence for the presence of its key structural units: the thiazole (B1198619) ring, the substituted phenyl ring, and the primary amine group.

Characteristic Vibrational Frequencies of Thiazole, Phenyl, and Amine Moieties

The IR spectrum of this compound is a composite of the vibrational modes of its constituent parts. The primary amine (-CH₂NH₂) group, the 3-bromophenyl group, and the 2,4-disubstituted thiazole ring each give rise to a series of distinct absorption bands.

Amine Moiety (-NH₂): Primary amines are characterized by several distinct vibrational modes. The N-H stretching vibrations typically appear as two bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching. orgchemboulder.com These bands are generally weaker and sharper than the broad O-H stretching bands found in alcohols. orgchemboulder.com The N-H bending vibration (scissoring) is observed in the 1650-1580 cm⁻¹ range. orgchemboulder.comwikieducator.org A broad, strong band resulting from N-H wagging can be found between 910-665 cm⁻¹. orgchemboulder.comwikieducator.org The C-N stretching vibration of the aliphatic amine portion is expected in the 1250–1020 cm⁻¹ range. orgchemboulder.comvscht.cz

Phenyl Moiety (3-Bromo-phenyl): The aromatic phenyl ring exhibits several characteristic absorptions. The aromatic C-H stretching vibrations are typically observed as weak to medium bands in the 3100-3000 cm⁻¹ region. vscht.czorgchemboulder.comlibretexts.org Carbon-carbon stretching vibrations within the aromatic ring produce a series of bands, often of variable intensity, in the 1600-1400 cm⁻¹ range. vscht.czorgchemboulder.com The substitution pattern on the benzene (B151609) ring influences the out-of-plane (oop) C-H bending vibrations, which appear as strong bands in the 900-675 cm⁻¹ region and are highly diagnostic for the arrangement of substituents. orgchemboulder.com

Thiazole Moiety: The thiazole ring, as a heteroaromatic system, has a complex vibrational spectrum. Ring stretching vibrations, involving C=C, C=N, and C-S bonds, typically occur in the 1600-1300 cm⁻¹ region. researchgate.net The specific frequencies can be sensitive to the nature and position of substituents on the ring. tandfonline.com Vibrational modes corresponding to C-H in-plane bending are generally found between 1520-1000 cm⁻¹, while C-H out-of-plane bending occurs in the 1000-700 cm⁻¹ range. researchgate.net

The following table summarizes the expected characteristic vibrational frequencies for this compound based on its functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
**Amine (-NH₂) **N-H Stretch (asymmetric & symmetric)3400 - 3250Medium, Sharp (two bands)
N-H Bend (scissoring)1650 - 1580Medium to Strong
C-N Stretch (aliphatic)1250 - 1020Weak to Medium
N-H Wag910 - 665Strong, Broad
Phenyl (Aromatic) =C-H Stretch3100 - 3000Weak to Medium
C=C Ring Stretch1600 - 1585 & 1500 - 1400Medium to Weak
C-H Out-of-Plane Bend900 - 675Strong
Thiazole (Heteroaromatic) Ring Stretching (C=N, C=C)1600 - 1300Medium
C-H In-Plane Bend1520 - 1000Medium to Weak
C-H Out-of-Plane Bend1000 - 700Medium to Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, torsion angles, and the spatial arrangement of molecules relative to one another in the crystal lattice. For a molecule like this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure and reveal the subtle interplay of intermolecular forces that govern its solid-state packing.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is dictated by a variety of intermolecular interactions that stabilize the crystal lattice. The presence of a primary amine group, a bromine substituent, and two aromatic rings (phenyl and thiazole) allows for a range of non-covalent interactions.

Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor. It is expected to form strong N-H···N or N-H···S hydrogen bonds, where the nitrogen or sulfur atom of the thiazole ring on an adjacent molecule acts as the acceptor. These interactions are crucial in directing the molecular assembly into well-defined one-, two-, or three-dimensional networks.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor. This occurs when an electropositive region on the bromine atom (the σ-hole) interacts favorably with a Lewis basic site, such as the nitrogen or sulfur atom of the thiazole ring or even the π-system of an adjacent aromatic ring. acs.org The strength of this interaction depends on the electrostatic potential of the bromine atom. acs.org

The interplay of these forces—strong hydrogen bonds providing directional control, supplemented by halogen bonding, π-π stacking, and van der Waals interactions—results in a specific, repeating three-dimensional architecture.

Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic study provides precise measurements of the molecule's internal geometry. While specific experimental data for this compound is not available, the expected geometric parameters can be inferred from known structures of related thiazole and bromophenyl derivatives. researchgate.netnih.gov

The thiazole ring is expected to be largely planar, with bond lengths and angles characteristic of its aromatic nature. The C-S bonds are typically longer than the C-N bonds, reflecting the larger atomic radius of sulfur. researchgate.net The phenyl ring will exhibit the geometry of a substituted benzene ring, with C-C bond lengths close to 1.39 Å, though minor distortions may occur due to the bromine and thiazole substituents. The torsion angle between the planes of the thiazole and phenyl rings is a key conformational parameter, defining the degree of twist between these two moieties. This angle is influenced by steric hindrance and crystal packing forces.

The following tables present typical or calculated bond lengths and angles for the core fragments of the molecule, based on data from similar structures. researchgate.netnih.govresearchgate.netresearchgate.net

Expected Bond Lengths (Å)

BondExpected Length (Å)
Thiazole Ring
S1-C2~1.72
C2-N3~1.37
N3-C4~1.38
C4-C5~1.36
C5-S1~1.71
Phenyl Ring
C-C (aromatic)~1.39
C-Br~1.90
Linker and Substituents
C2-C(phenyl)~1.48
C4-C(methyl)~1.50
C(methyl)-N~1.47

Expected Bond Angles (°)

AngleExpected Angle (°)
Thiazole Ring
C5-S1-C2~92
S1-C2-N3~115
C2-N3-C4~110
N3-C4-C5~116
C4-C5-S1~107
Substituents
N3-C2-C(phenyl)~122
S1-C2-C(phenyl)~123
N3-C4-C(methyl)~121
C5-C4-C(methyl)~123
C4-C(methyl)-N~111

These values represent a model geometry. The actual parameters determined by X-ray crystallography would provide a precise and detailed picture of the molecule's conformation and structure in the solid state.

Computational and Theoretical Investigations of C 2 3 Bromo Phenyl Thiazol 4 Yl Methylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are a powerful tool for understanding the electronic properties of a molecule. For C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine, these calculations would provide insights into its stability, reactivity, and the nature of its chemical bonds.

Optimized Molecular Geometries and Conformational Analysis

This subsection would typically present the most stable three-dimensional structure of the molecule as determined by DFT. Key bond lengths, bond angles, and dihedral angles would be tabulated to provide a precise geometric description. A conformational analysis would explore different spatial arrangements of the atoms to identify the lowest energy conformer, which is crucial for understanding its biological activity.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. An FMO analysis would report the energy of the HOMO and LUMO, and the energy gap between them, which is an indicator of molecular stability. Visual representations of the HOMO and LUMO would show the regions of the molecule most likely to donate and accept electrons, respectively.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

An MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. This map uses a color scale to indicate regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). This information is invaluable for predicting how the molecule will interact with other molecules and biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a receptor (target). This is a critical step in drug discovery, as it can help to identify potential biological targets and predict the binding affinity of a compound.

Prediction of Binding Modes with Hypothesized Biological Targets

This section would detail the results of docking simulations of this compound with one or more hypothesized biological targets. It would describe the predicted binding pose of the molecule within the active site of the target and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. A table of docking scores would typically be included to quantify the predicted binding affinity.

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, π-π Stacking)

The molecular structure of this compound is conducive to several key intermolecular interactions that are critical for its binding to biological targets. The primary amine (-NH2) group is a potent hydrogen bond donor, while the nitrogen atom within the thiazole (B1198619) ring can act as a hydrogen bond acceptor. Computational studies on similar heterocyclic structures confirm that such N-H···N and N-H···O hydrogen bonds are fundamental in forming stable complexes, often creating specific structural motifs like molecular dimers. nih.gov

The aromatic phenyl and thiazole rings are key contributors to hydrophobic and π-π stacking interactions. The planar nature of these rings facilitates stacking with aromatic residues of target proteins. researchgate.net These interactions, including slipped π-π stacking and C-H···π interactions, are vital for stabilizing the ligand-receptor complex. researchgate.net The bromo-phenyl group, in particular, can engage in halogen bonding and further enhance hydrophobic contacts. Studies on related bromo-phenyl compounds have demonstrated that π-π stacking interactions, with centroid-centroid distances typically between 3.7 Å and 4.1 Å, add significant stability to the molecular assembly. nih.govresearchgate.net

Interaction TypePotential Participating Group(s) on CompoundDescriptionTypical Distance (Å)
Hydrogen BondingMethylamine (B109427) (-CH2NH2) group, Thiazole NitrogenDonates protons from the amine group and accepts protons at the thiazole nitrogen, forming strong, directional interactions with polar residues.1.5 - 3.5
Hydrophobic InteractionsBromo-phenyl ring, Thiazole ringNon-polar rings interact favorably with hydrophobic pockets in a target protein, displacing water molecules.N/A
π-π StackingBromo-phenyl ring, Thiazole ringFace-to-face or edge-to-face stacking of aromatic rings with aromatic amino acid residues (e.g., Phe, Tyr, Trp).3.5 - 4.5
Halogen BondingBromo substituentThe bromine atom acts as an electrophilic region, interacting with nucleophilic atoms like oxygen or nitrogen.~3.0 - 3.5

Scoring Functions and Binding Affinity Predictions

In molecular docking simulations, scoring functions are employed to predict the binding affinity between a ligand, such as this compound, and a target protein. These mathematical models estimate the free energy of binding, typically expressed in kcal/mol, with more negative values indicating stronger binding. These functions evaluate the contributions of various intermolecular forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic effects.

For thiazole-based compounds, docking studies have successfully utilized scoring functions to rank potential inhibitors and elucidate binding modes. nih.govimpactfactor.org The predicted binding affinity provides a quantitative measure of how tightly the compound may bind to a specific receptor, which is a critical parameter in early-stage drug discovery. For instance, studies on similar thiazolidin-4-one derivatives have shown binding affinities ranging from -5.5 to -6.8 kcal/mol, indicating favorable interactions with target proteins. impactfactor.org

Scoring Function TypeBasis of CalculationExample Software
Force-Field BasedUses parameters from molecular mechanics force fields to calculate van der Waals and electrostatic interactions.AutoDock, DOCK
EmpiricalFits coefficients for various energy terms (e.g., H-bonds, ionic, hydrophobic) to reproduce experimental binding data.Glide Score, ChemScore
Knowledge-BasedDerives potentials from statistical analysis of atom-pair distributions in known protein-ligand crystal structures.PMF, DrugScore

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool for investigating the conformational stability and dynamic behavior of this compound when bound to a biological target. physchemres.org By simulating the atomic motions over time, MD can validate the stability of docking poses and provide a more realistic view of the interactions in a dynamic system. nih.gov Such simulations, often run for nanoseconds, can confirm whether the compound remains stably bound within the active site or if it undergoes significant conformational changes that might affect its inhibitory potential. physchemres.orgnih.gov

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) Analysis

Root Mean Square Deviation (RMSD) is a key metric in MD simulations used to assess the stability of the ligand's position relative to the protein's binding site over the simulation period. A low and stable RMSD value for the ligand indicates that it maintains a consistent binding mode.

Root Mean Square Fluctuation (RMSF) is calculated for individual atoms or residues to analyze their flexibility. For the ligand, RMSF analysis can highlight which parts of the molecule are more mobile and which are rigidly anchored by strong interactions. For example, the terminal methylamine group might show higher fluctuation unless it is constrained by strong hydrogen bonds. In studies of related thiazole derivatives, stable RMSD and RMSF values have been used as confirmation of a stable ligand-protein complex. nih.gov

ParameterDescriptionIndication of Stability
RMSD (Ligand)Measures the average deviation of the ligand's atoms from a reference conformation (usually the initial docked pose) over time.A low, plateauing value (typically < 2-3 Å) suggests a stable binding pose.
RMSF (Ligand Atoms)Measures the fluctuation of each atom of the ligand around its average position during the simulation.Low values indicate rigid parts of the molecule, while high values indicate flexible regions.

Solvent Accessibility Surface Area (SASA) and Hydrogen Bond Analysis in Dynamic Systems

The Solvent Accessibility Surface Area (SASA) measures the surface area of the molecule that is accessible to the solvent. In MD simulations of a ligand-protein complex, a decrease in the SASA of the ligand upon binding indicates that it is buried within the binding pocket, shielded from the solvent, which is characteristic of a stable interaction.

Hydrogen bond analysis throughout the MD simulation tracks the formation and persistence of specific hydrogen bonds between the ligand and the receptor. A high occupancy of key hydrogen bonds—for instance, those involving the methylamine group of this compound—confirms their importance in anchoring the ligand. Analysis of similar thiazole complexes has utilized SASA and hydrogen bond dynamics to validate stable binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds including this compound, a QSAR model could predict biological activity based on calculated molecular properties. imist.ma These models are valuable for prioritizing the synthesis of new derivatives with potentially enhanced activity and for understanding the structural requirements for a desired biological effect. dntb.gov.ua

Derivation of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. imist.ma These descriptors can be categorized into several classes:

Topological (2D): Describe the atomic connectivity, size, and shape of the molecule.

Geometrical (3D): Depend on the 3D coordinates of the atoms, describing the molecule's spatial arrangement.

Electronic: Characterize the electronic properties, such as charge distribution and orbital energies.

Physicochemical: Relate to properties like lipophilicity (logP) and molar refractivity.

For this compound, relevant descriptors would include those capturing its aromaticity, size, hydrogen bonding capacity, and lipophilicity. The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model. imist.ma

Descriptor ClassExample DescriptorsInformation Encoded
TopologicalWiener index, Kier & Hall connectivity indicesMolecular size, branching, and complexity.
GeometricalMolecular surface area, Volume, Principal moments of inertia3D shape and size of the molecule.
ElectronicDipole moment, HOMO/LUMO energies, Partial chargesReactivity and electrostatic interaction potential.
PhysicochemicalLogP, Molar refractivity, PolarizabilityLipophilicity and steric properties.

Structure Activity Relationship Sar Studies of C 2 3 Bromo Phenyl Thiazol 4 Yl Methylamine and Its Analogs

Impact of Substitutions on the Phenyl Ring at the C-2 Position of the Thiazole (B1198619)

The nature and position of substituents on the phenyl ring attached to the C-2 position of the thiazole moiety play a crucial role in modulating the biological activity of these compounds. The electronic and steric properties of these substituents, as well as their substitution pattern, significantly influence the interaction of the molecule with its biological target.

Influence of Halogenation (e.g., Bromine) on Activity and Binding

Halogenation of the phenyl ring has been a common strategy to enhance the biological activity of 2-phenylthiazole (B155284) derivatives. The presence of a halogen atom can affect the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties.

In the context of C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine, the bromine atom at the meta position is a key feature. Studies on related 2-phenylthiazole analogs have shown that the position of the halogen is critical. For instance, in a series of bromo-substituted 2-aminothiazoles evaluated for antimycobacterial activity, the potency was found to follow the order of para > meta > ortho substitution. This suggests that the spatial positioning of the bromine atom is a key determinant of biological efficacy.

Furthermore, research on other halogenated 2-phenylthiazole derivatives has provided insights into the role of halogens. For example, a study on 2-phenylthiazole-4-carboxamides revealed that a 3-fluoro (meta) analog exhibited a favorable cytotoxic activity profile against various cancer cell lines. researchgate.net This highlights that a halogen at the meta position can be beneficial for certain biological activities. The specific contribution of the 3-bromo substituent in the title compound is likely a combination of its electronic and steric effects, which are further explored in the following sections.

Electronic and Steric Effects of Phenyl Substituents

Electron-withdrawing groups, such as nitro (NO2) and cyano (CN) groups, have been shown to influence the activity of 2-phenylthiazole derivatives. For example, in a series of 2-aminothiazole (B372263) sulfonamides, a meta-nitro substitution resulted in a notable increase in antioxidant activity compared to its para-substituted counterpart. This indicates that the position of a strong electron-withdrawing group can significantly alter the molecule's properties. In another study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, a para-nitro substituent led to the highest cytotoxic activity against a neuroblastoma cell line, suggesting that the electron-withdrawing effect is critical for its potency. mdpi.com

Conversely, electron-donating groups, such as methoxy (B1213986) (OCH3) and methyl (CH3) groups, can also modulate activity. In some series of 4-phenylthiazole (B157171) analogs, electron-donating groups on the aromatic ring were well-tolerated when placed at the ortho, meta, and para positions for the inhibition of certain enzymes. nih.gov

Exploration of Different Phenyl Substitution Patterns (ortho, meta, para)

The substitution pattern on the 2-phenyl ring (ortho, meta, or para) has a well-documented impact on the biological activity of 2-phenylthiazole derivatives. This is attributed to the different spatial arrangements of the substituents, which affect the molecule's conformation and its interactions with the target.

As previously mentioned, for bromo-substituted 2-aminothiazoles, the antimycobacterial activity was found to be greatest with para-substitution, followed by meta, and then ortho. This highlights a clear positional preference for the halogen atom.

In a study of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives with a nitro substituent, the para-substituted analog showed the highest cytotoxicity against a neuroblastoma cell line, while the meta-substituted analog had a detrimental effect on potency. mdpi.com This again underscores the importance of the substituent's position.

The preference for a particular substitution pattern is often target-dependent. The ortho, meta, and para positions offer distinct vectors for the substituent to interact with different regions of a binding site. Therefore, the optimal substitution pattern is determined by the specific topology of the target protein.

ScaffoldSubstituentPositionBiological ActivityReference
2-AminothiazoleBromoparaHighest antimycobacterial activity nih.gov
2-AminothiazoleBromometaModerate antimycobacterial activity nih.gov
2-AminothiazoleBromoorthoLowest antimycobacterial activity nih.gov
2-Phenylthiazole-4-carboxamideFluorometa (3-F)Good cytotoxic activity profile researchgate.net
N-phenyl-2-p-tolylthiazole-4-carboxamideNitroparaHighest cytotoxicity (SKNMC cells) mdpi.com
N-phenyl-2-p-tolylthiazole-4-carboxamideNitrometaDetrimental to cytotoxicity (SKNMC cells) mdpi.com

Role of the Methylamine (B109427) Group at the C-4 Position of the Thiazole Ring

The methylamine group at the C-4 position of the thiazole ring is another key functional group that can be modified to tune the biological activity of this class of compounds. Its basicity and potential for hydrogen bonding make it a critical interaction point with biological targets.

Effects of Amine Derivatization (e.g., Primary, Secondary, Tertiary Amines)

The derivatization of the primary amine of the methylamine group into secondary or tertiary amines can significantly impact the compound's properties, such as its basicity, lipophilicity, and steric profile. These changes can, in turn, affect its biological activity.

While specific SAR studies on the N-alkylation of this compound are not extensively available in the reviewed literature, studies on related heterocyclic compounds provide valuable insights. For instance, in a series of 2-benzylthiopyrimidines, N-alkylation was shown to enhance the antibacterial effect of some derivatives. researchgate.net In another study on 1,3-thiazole derivatives, N-methylation of an amine had a notable effect on its inhibitory activity against butyrylcholinesterase. academie-sciences.fr

The conversion of a primary amine to a secondary or tertiary amine introduces bulkier substituents, which can lead to improved target engagement through additional hydrophobic or van der Waals interactions. However, it can also introduce steric hindrance that may prevent optimal binding. The change in basicity upon derivatization can also affect the compound's ionization state at physiological pH, which is crucial for its interaction with target proteins and its pharmacokinetic properties.

Chain Length and Branching Effects of the Alkylamine Moiety

Altering the length and branching of the alkyl chain attached to the amine at the C-4 position is another strategy to modulate biological activity. Increasing the chain length generally increases the lipophilicity of the compound, which can affect its ability to cross cell membranes.

Studies on other classes of molecules have shown that the length of an alkylamine chain can influence molecular self-assembly and surface properties. While not directly measuring biological activity, these findings highlight how chain length can impact intermolecular interactions.

In the context of drug design, extending an alkyl chain can allow the molecule to access deeper hydrophobic pockets within a binding site, potentially increasing its potency. Branching of the alkyl chain can introduce specific steric features that may be beneficial for binding to a particular target. However, excessive chain length or bulky branching can also lead to a decrease in activity due to steric clashes or reduced solubility. The optimal chain length and branching pattern are therefore a delicate balance between achieving favorable interactions and avoiding unfavorable ones.

ScaffoldModificationEffect on Biological ActivityReference
2-BenzylthiopyrimidineN-alkylation/arylationEnhanced antibacterial effect for some derivatives researchgate.net
1,3-Thiazole derivativeN-methylation of amineDrastically reduced activity against BChE in one case academie-sciences.fr

Importance of Hydrogen Bond Donors/Acceptors at the Amine Functionality

The primary amine group in this compound is a critical pharmacophoric feature, capable of acting as both a hydrogen bond donor (through the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). The ability to form these interactions is often crucial for the binding of a ligand to its biological target, such as an enzyme or receptor. hama-univ.edu.synih.gov

The orientation and number of hydrogen bonds can significantly influence binding affinity and selectivity. For instance, in many receptor-ligand interactions, the hydrogen on the amine can interact with an electron-rich region of the binding site, while the nitrogen can accept a hydrogen bond from an electron-deficient area. nih.gov

Modification of the amine functionality, for example, through alkylation to a secondary or tertiary amine, alters the hydrogen bond donor capacity. A secondary amine retains one hydrogen bond donor, while a tertiary amine has none, though both can still act as hydrogen bond acceptors. Such modifications can probe the necessity of hydrogen bond donation for biological activity. If activity is retained or enhanced with a secondary amine but lost with a tertiary amine, it would suggest a crucial role for at least one hydrogen bond donor.

The pKa of the amine group, which is influenced by its local chemical environment, also plays a role. The protonation state of the amine at physiological pH determines its ability to form ionic bonds, which are a strong type of non-covalent interaction.

Table 1: Hypothetical SAR of Amine Functionality Modifications

Modification of AmineHydrogen Bond DonorsHydrogen Bond AcceptorExpected Impact on Binding Affinity
Primary Amine (-NH2)21Baseline
Secondary Amine (-NHR)11May increase or decrease affinity depending on the importance of the second H-bond donor and the nature of the 'R' group.
Tertiary Amine (-NR2)01Likely to decrease affinity if H-bond donation is critical for binding.
Amide (-NHCOR)11May alter electronic properties and steric bulk, potentially affecting binding.

This table is illustrative and based on general principles of medicinal chemistry.

Modifications to the Thiazole Heterocycle Itself

Isosteric Replacements within the Thiazole Ring

Isosteric replacement is a common strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound without drastically changing its size and shape. nih.gov For the thiazole ring in this compound, several isosteric replacements could be considered.

Replacing the sulfur atom with an oxygen atom would yield an oxazole (B20620) analog. This change would alter the ring's electronics and hydrogen bonding capacity, as oxygen is more electronegative than sulfur. mdpi.com Similarly, replacing the nitrogen atom with a carbon atom is not a direct isosteric replacement but would lead to a thiophene (B33073) ring, significantly altering the molecule's properties.

Another approach is the replacement of the entire thiazole ring with other five-membered heterocycles like oxadiazole, thiadiazole, or pyrazole. nih.gov Each of these rings has a unique arrangement of heteroatoms, leading to different dipole moments, hydrogen bonding capabilities, and metabolic liabilities. For example, the replacement of a thiazole with a 1,2,4-oxadiazole (B8745197) has been investigated as a bioisosteric approach. nih.gov

Table 2: Potential Isosteric Replacements for the Thiazole Ring

Original HeterocycleIsosteric ReplacementKey Changes
ThiazoleOxazoleIncreased electronegativity, altered H-bonding potential. mdpi.com
ThiazoleThiadiazoleAltered dipole moment and H-bonding pattern.
ThiazolePyrazoleDifferent arrangement of N atoms, affecting H-bonding.
ThiazoleTriazoleIntroduction of an additional nitrogen atom, modifying polarity and H-bonding.

This table presents potential isosteric replacements and their general effects.

Fusion of Additional Ring Systems (e.g., Bicyclic Thiazoles)

Fusing an additional ring to the thiazole core, creating a bicyclic system such as benzothiazole (B30560), can have profound effects on the molecule's properties. sci-hub.senih.govresearchgate.netrjptonline.org Benzothiazoles, for instance, have a more rigid and planar structure compared to their monocyclic counterparts. This increased rigidity can lock the molecule into a more bioactive conformation, potentially increasing its affinity for a target. sci-hub.se

The fusion of a benzene (B151609) ring introduces a larger hydrophobic surface area, which can lead to enhanced van der Waals interactions with the target protein. Structure-activity relationship studies of benzothiazole derivatives have shown that substituents on the fused benzene ring can further modulate biological activity. sci-hub.serjptonline.org For example, electron-withdrawing or electron-donating groups on the benzothiazole ring system have been shown to influence the antibacterial and antifungal activities of these compounds. sci-hub.se

Conformational Flexibility and its Contribution to SAR

The conformational flexibility of this compound is primarily determined by the rotational freedom around the single bonds connecting the phenyl ring to the thiazole and the methylamine group to the thiazole. The molecule's ability to adopt different conformations can be crucial for its interaction with a biological target.

The relative orientation of the phenyl and thiazole rings can be influenced by the substitution pattern on the phenyl ring. The presence of the bromine atom at the 3-position may introduce some steric hindrance, influencing the preferred dihedral angle between the two rings. Computational studies on similar 2-arylthiazole systems have been used to understand their conformational preferences. nih.gov

The methylamine side chain also possesses rotational freedom. The distance and orientation of the amine group relative to the rest of the molecule can be critical for establishing key interactions within a binding pocket. Introducing conformational constraints, for example, by incorporating the methylamine into a cyclic structure, can be a valuable strategy to probe the bioactive conformation. If a rigid analog shows significantly higher activity, it suggests that the molecule pays an entropic penalty to adopt the correct binding conformation.

Studies on thiazole-containing amino acid residues have shown that the thiazole ring can influence the conformational properties of adjacent functionalities through non-bonding interactions, which can lead to a more defined set of accessible conformations. nih.gov

In Vitro Biological Evaluation and Mechanistic Insights

Biological Targets and Pathways Modulated by Thiazole (B1198619) Derivatives

Thiazole-containing molecules have been identified as potent modulators of numerous biological targets and pathways critical in pathophysiology. Their versatility allows them to be tailored to interact with enzymes, receptors, and other protein systems. nih.govresearchgate.net

Enzyme Inhibition Studies (e.g., Kinases, Hydrolases)

The thiazole ring is a privileged structure in the design of enzyme inhibitors, particularly for kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer. nih.govrsc.org Thiazole derivatives have been extensively investigated as inhibitors of both serine/threonine and tyrosine kinases. rsc.org

Kinase Inhibition: Thiazole-based compounds have shown significant inhibitory activity against a range of kinases. For instance, certain derivatives have been developed as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. nih.gov One optimized compound, 51am , emerged as a highly promising c-Met inhibitor in both biochemical and cellular assays. nih.gov Similarly, novel thiazole derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. Compound 4c , a thiazole derivative, exhibited potent VEGFR-2 inhibition with an IC50 value of 0.15 µM, comparable to the standard drug Sorafenib. mdpi.com

Other kinases targeted by thiazole derivatives include Cyclooxygenase (COX) enzymes. A series of thiazole carboxamide derivatives were evaluated for their ability to inhibit COX-1 and COX-2 isozymes. acs.org Compound 2b was identified as a potent inhibitor of both COX-1 (IC50 = 0.239 μM) and COX-2 (IC50 = 0.191 μM). acs.org The development of thiazole-containing drugs like Dasatinib, a dual SRC/ABL kinase inhibitor, further underscores the importance of this scaffold in targeting kinases. eurekaselect.com

Hydrolase Inhibition: Thiazole derivatives also exhibit inhibitory effects against hydrolases. A notable example is their activity against tyrosinase, a copper-containing enzyme involved in melanin (B1238610) biosynthesis. acs.org A study on thiazole- and benzothiazole-based selones demonstrated potent mushroom tyrosinase inhibition, with IC50 values significantly lower than the standard inhibitor, kojic acid. The benzothiazole-based selone 3 was particularly effective, with an IC50 of 0.47 μM. acs.org

Compound/Derivative ClassTarget EnzymeInhibition (IC50)Source
Thiazole Derivative (4c)VEGFR-20.15 µM mdpi.com
Thiazole Carboxamide (2b)COX-10.239 µM acs.org
Thiazole Carboxamide (2b)COX-20.191 µM acs.org
Benzothiazole-based Selone (3)Mushroom Tyrosinase0.47 µM acs.org

Receptor Binding Assays

Thiazole derivatives have been designed to interact with specific receptors, demonstrating their potential in modulating receptor-mediated signaling pathways. For example, a series of thiazole-based inhibitors were synthesized to selectively target the DNA-binding domain of the androgen receptor (AR), a key protein in prostate cancer. researchgate.net Compound SKLB-C2807 was identified as a novel inhibitor that effectively suppressed an AR-positive human prostate cancer cell line. researchgate.net

Furthermore, in the search for agents targeting cancer progression, thiazole derivatives have been investigated for their interaction with retinoic acid receptor-related orphan receptors (RORs). eurekaselect.com Docking studies targeting the RORγt receptor were used to design novel thiazole compounds with potential anticancer activity, indicating a direct interaction with the receptor's binding site. eurekaselect.com

Protein-Protein Interaction Modulation

Modulating protein-protein interactions (PPIs) represents a challenging but highly promising therapeutic strategy. ajwilsonresearch.com The structural diversity of the thiazole scaffold makes it a suitable platform for developing small molecules that can disrupt or stabilize these interactions.

An example of this application is the development of thiazole derivatives as inhibitors of fascin (B1174746), a protein involved in bundling actin filaments and promoting cancer cell migration and invasion. acs.org Structural modifications of lead thiazole compounds led to the discovery of more potent fascin inhibitors, with the most active analogue, 5p , inhibiting 50% of cell migration at a nanomolar concentration (24 nM). acs.org This highlights the potential of the thiazole framework to interfere with the protein-protein interactions essential for cytoskeletal dynamics in cancer metastasis.

In Vitro Assays for Potential Therapeutic Applications (Preclinical Focus)

The therapeutic potential of thiazole derivatives, particularly in oncology and infectious diseases, is extensively evaluated through a variety of in vitro assays. These preclinical studies are crucial for identifying lead compounds and understanding their mechanisms of action at the cellular level.

Cell-Based Assays for Antiproliferative Activity

Cell-based assays are fundamental in determining the cytotoxic and antiproliferative effects of new chemical entities. Thiazole derivatives have consistently demonstrated significant activity against a broad range of cancer cell lines as well as microbial pathogens. nih.govnih.gov

The antiproliferative activity of 4-(4-bromophenyl)-thiazol-2-amine derivatives was evaluated against the MCF7 human breast adenocarcinoma cell line. nih.gov Compound p2 from this series was found to be the most active, with an IC50 value of 10.5 μM, which was comparable to the standard anticancer drug 5-fluorouracil. nih.gov In another study, arylidene-hydrazinyl-thiazole derivatives were tested on MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines. nih.gov Compound 2a showed notable antiproliferative effects on both MDA-MB-231 (IC50: 3.92 µg/mL) and HeLa (IC50: 11.4 µg/mL) cells. nih.gov Furthermore, novel thiazole-based compounds designed as tubulin polymerization inhibitors showed potent antiproliferative activity against four different cancer cell lines, with compound 10a exhibiting an average GI50 value of 6 µM. nih.gov

Compound/Derivative ClassCell LineCell TypeActivity (IC50 / GI50)Source
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)MCF7Breast Adenocarcinoma10.5 µM nih.gov
Arylidene-hydrazinyl-thiazole (2a)MDA-MB-231Breast Cancer3.92 µg/mL nih.gov
Arylidene-hydrazinyl-thiazole (2a)HeLaCervical Cancer11.4 µg/mL nih.gov
Thiazole-2-acetamide (10a)MCF-7Breast Cancer4 µM nih.gov
Thiazole-2-acetamide (10a)Average of 4 linesVarious Cancers6 µM (GI50) nih.gov
Thiazolo[5,4-b]phenothiazine DerivativeTHP-1Human Monocytic LeukaemiaCytotoxicity close to cytarabine mdpi.com

The selection of appropriate cell lines is critical for evaluating the specific therapeutic potential of a compound. For thiazole derivatives, a wide variety of cell lines have been employed.

Cancer Cell Lines: Given their prominent anticancer potential, thiazole derivatives are frequently screened against a panel of human cancer cell lines. Commonly used lines include:

Breast Cancer: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). mdpi.comnih.govnih.gov

Cervical Cancer: HeLa. nih.gov

Liver Cancer: HepG2. mdpi.comrsc.org

Leukemia: HL-60 (promyelocytic) and THP-1 (monocytic). mdpi.com

The National Cancer Institute (NCI) has also utilized its 60-human cancer cell line panel to investigate the anticancer action of selected thiazole derivatives, providing a broad spectrum of activity across leukemia, renal, breast, and lung cancer cell lines. eurekaselect.com

Bacterial Strains: The antibacterial properties of thiazole derivatives are tested against both Gram-positive and Gram-negative bacteria. Representative strains include:

Gram-positive: Staphylococcus aureus and Bacillus subtilis. nih.gov

Gram-negative: Escherichia coli and Salmonella typhimurium. nih.govmdpi.com Structurally related 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising activity against S. aureus and E. coli. nih.gov

Fungal Strains: Thiazole compounds have also been evaluated for their antifungal efficacy against various pathogenic fungi. Key strains used in these assays are:

Candida albicans. nih.govnih.gov

Aspergillus niger. nih.gov

Other clinically relevant species such as Cryptococcus and Paracoccidioides brasiliensis. bohrium.com Derivatives of 4-(4-bromophenyl)-thiazol-2-amine demonstrated significant antifungal activity against C. albicans and A. niger, comparable to the standard drug fluconazole. nih.gov

Determination of Half-Maximal Inhibitory Concentration (IC₅₀) or Growth Inhibition (GI₅₀)

No published studies were found that determined the IC₅₀ or GI₅₀ values for C-[2-(3-bromo-phenyl)-thiazol-4-YL]-methylamine against any cell lines.

Cellular Selectivity Analysis

There is no available data on the cellular selectivity of this compound, which would involve comparing its cytotoxic effects on cancerous versus non-cancerous cells.

Antimicrobial Activity Evaluation

No studies detailing the antimicrobial activity of this compound were identified.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Specific MIC, MBC, or MFC values for this compound against bacterial or fungal strains are not available in the reviewed literature.

Antiviral Activity Assays

There is no information available from antiviral assays for this compound.

Anti-inflammatory and Immunomodulatory Profiling

Data regarding the anti-inflammatory and immunomodulatory effects of this compound from in vitro assays could not be located.

Antioxidant Activity Assessment

No studies assessing the antioxidant activity of this compound were found.

Mechanistic Studies at the Cellular and Molecular Level

Following extensive literature review, it has been determined that specific experimental data on the cellular and molecular mechanisms of action for the compound this compound are not available in publicly accessible scientific research. The following sections outline the standard methodologies used for such investigations, which have been applied to structurally related thiazole derivatives. However, no published studies have specifically reported results for this compound concerning cell cycle analysis, apoptosis induction, specific enzyme or receptor modulation, target identification, or gene and protein expression profiling.

While the broader class of thiazole-containing compounds has been noted for its potential to induce apoptosis and activate caspases, direct evidence for this compound is absent. nih.gov Research on other molecules containing a 3-bromophenyl group linked to a different heterocyclic system, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has shown effects on cell cycle arrest and apoptosis, but these findings cannot be directly extrapolated to the thiazole compound . mdpi.com

Cell Cycle Analysis

There are no specific studies detailing the effects of this compound on cell cycle progression in any cell line. Investigations into other novel chemical agents often utilize flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment. Such analyses would be necessary to determine if this specific compound induces cell cycle arrest at a particular checkpoint.

Apoptosis Induction and Pathway Investigations (e.g., Caspase Activation, Mitochondrial Membrane Potential)

No experimental data has been published regarding the ability of this compound to induce apoptosis. Mechanistic studies in this area typically involve assays such as Annexin V/propidium iodide staining to detect apoptotic cells, analysis of mitochondrial membrane potential (ΔΨm), and measurement of the activity of key executioner caspases like caspase-3. nih.gov While related thiazole derivatives have been investigated for these properties, this specific compound has not. nih.gov

Target Identification and Validation Strategies

There are no published studies focused on identifying or validating the molecular target(s) of this compound. Common strategies for target identification, which have not yet been applied to this compound, include affinity chromatography, proteomics-based approaches, and computational molecular docking simulations.

Gene Expression Profiling and Proteomic Analysis

No data from gene expression profiling (e.g., microarray, RNA-seq) or proteomic analyses are available for cells treated with this compound. These methods are crucial for understanding the broader cellular response to a compound, including the signaling pathways that are activated or inhibited, but they have not been utilized in the public domain for the investigation of this specific molecule.

Future Research Directions and Translational Potential in Drug Discovery

Design of Novel Analogs and Libraries Based on SAR Insights

Structure-Activity Relationship (SAR) studies are fundamental to transforming a lead compound into a viable drug candidate. For C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine, a focused approach on analog design can unlock derivatives with superior potency, selectivity, and pharmacokinetic properties.

Rational drug design for this compound would involve targeted modifications at three primary sites: the 3-bromophenyl ring, the thiazole (B1198619) core, and the 4-methylamine substituent. The objective is to optimize interactions with a putative biological target and improve drug-like properties.

Modification of the Phenyl Ring : The 3-bromo substituent offers a key vector for modification. Introducing a range of electron-withdrawing groups (e.g., -CF₃, -CN, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) can modulate the electronic landscape of the ring, potentially enhancing binding affinity through altered electrostatic or van der Waals interactions. The position of the bromine could also be moved to the 2- or 4-position to probe the target's binding pocket topography.

Modification of the 4-Methylamine Group : The primary amine is a likely point of hydrogen bonding. Acylation, alkylation, or conversion to secondary or tertiary amines can fine-tune basicity (pKa) and hydrogen bonding capacity. Extending the linker between the thiazole ring and the amine group could also provide greater conformational flexibility, allowing for optimal positioning within a receptor active site.

Thiazole Scaffold Alterations : While often serving as a core structural element, minor modifications such as the introduction of small alkyl groups at the 5-position of the thiazole ring could be explored to probe for additional hydrophobic interactions.

These rational design strategies are guided by the goal of creating molecules with improved biological activity and selectivity for their intended target. mdpi.comnih.gov

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve physicochemical properties and biological activity while retaining the core binding mode. u-tokyo.ac.jp For this compound, several bioisosteric modifications can be proposed. cambridgemedchemconsulting.com

Halogen Replacement : The bromine atom can be replaced with other halogens like chlorine or fluorine to alter size and electronegativity, or with groups like trifluoromethyl (CF₃) or cyano (CN), which can act as hydrogen bond acceptors and influence metabolic stability. cambridgemedchemconsulting.com

Ring System Equivalents : The phenyl ring could be substituted with other aromatic systems such as pyridyl, thienyl, or pyrimidinyl rings to introduce heteroatoms that can act as hydrogen bond acceptors and modify solubility. cambridgemedchemconsulting.com Similarly, the thiazole ring itself could be replaced by other 5-membered heterocycles like oxazole (B20620), isoxazole, or pyrazole. mdpi.com The isosteric replacement of a thiazole with an oxazole, for instance, has been shown to increase hydrophilicity and water solubility in some compound series. mdpi.com

Functional Group Mimics : The methylamine (B109427) side chain (-CH₂NH₂) could be replaced with bioisosteres like -CH₂OH or -CH₂SH to alter its hydrogen-bonding and acid-base properties.

Table 1: Potential Bioisosteric Replacements for this compound
Original GroupPositionPotential BioisostereRationale for Replacement
Bromo (-Br)Phenyl Ring-Cl, -F, -CF₃, -CNModify lipophilicity, metabolic stability, and electronic interactions. cambridgemedchemconsulting.com
PhenylThiazole C2Pyridyl, ThienylIntroduce hydrogen bond acceptors, alter polarity and solubility. cambridgemedchemconsulting.com
Thiazole (Sulfur)Core ScaffoldOxazole (Oxygen)Increase hydrophilicity and potentially improve solubility. mdpi.com
Methylamine (-CH₂NH₂)Thiazole C4Hydroxymethyl (-CH₂OH)Change from basic to neutral polar group, alter H-bonding profile.

To efficiently explore the SAR of the this compound scaffold, combinatorial chemistry and parallel synthesis offer a high-throughput approach. mdpi.com A library of analogs can be generated by systematically varying the key structural components. Solid-phase organic synthesis (SPOS) is a particularly effective method for constructing such libraries, as it simplifies purification and allows for automation. mdpi.com

A potential combinatorial strategy could involve:

Immobilization : Anchoring a precursor molecule to a solid support, such as a Merrifield resin.

Diversification : Reacting the resin-bound intermediate with a diverse set of building blocks. For this scaffold, three points of diversity could be introduced:

R1 (Aryl Group) : Using a variety of substituted thioamides or thioureas in a Hantzsch-type thiazole synthesis. researchgate.net

R2 (Side Chain) : Introducing different amine functionalities at the C4 position of the thiazole.

R3 (Aryl Substituent) : Starting with a range of substituted benzaldehydes to vary the group at the 2-position of the thiazole.

Cleavage and Purification : Releasing the final compounds from the resin to yield a library of purified molecules for biological screening.

This approach facilitates the rapid synthesis of hundreds of distinct compounds, enabling a comprehensive exploration of the chemical space around the parent molecule to identify derivatives with optimal activity. mdpi.comacs.org

Advanced Computational Modeling for Lead Optimization

Computational chemistry provides indispensable tools for prioritizing synthetic targets and refining lead compounds. Techniques ranging from molecular mechanics to quantum mechanics can predict binding affinities and pharmacokinetic properties, thereby accelerating the drug discovery cycle.

Calculating the binding free energy of a ligand to its target protein is crucial for lead optimization. Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating this value. nih.govelsevierpure.com These "end-point" methods calculate the free energy by combining molecular mechanics energies with continuum solvation models. nih.gov

The binding free energy (ΔG_bind) is typically broken down as follows:

ΔE_MM : Gas-phase molecular mechanics energy, including internal, electrostatic, and van der Waals energies.

ΔG_solv : Solvation free energy, separated into polar and non-polar contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is often estimated from the solvent-accessible surface area (SASA).

-TΔS : Conformational entropy changes upon binding, which are often computationally demanding to calculate and are sometimes omitted when ranking congeneric ligands.

While MM/GBSA is computationally less expensive, MM/PBSA is often considered more accurate for calculating absolute binding free energies. elsevierpure.comnih.gov

Free Energy Perturbation (FEP) is a more rigorous, albeit computationally intensive, alchemical free energy method based on statistical mechanics. wikipedia.org FEP calculates the relative binding free energy difference (ΔΔG) between two similar ligands by computationally "mutating" one into the other over a series of small, discrete steps. wikipedia.orgnih.gov This makes FEP exceptionally useful for predicting the impact of small chemical modifications, such as changing the bromine atom to a chlorine atom on the phenyl ring, providing quantitative guidance for which analogs to synthesize next. researchgate.net

Table 2: Components of MM/PBSA and MM/GBSA Binding Free Energy Calculations
Energy ComponentDescriptionMethod
ΔE_MM (Gas-Phase Energy)Includes internal strain, van der Waals, and electrostatic interactions.Molecular Mechanics Force Field
ΔG_polar (Polar Solvation)Energy change from moving the molecule from vacuum to the polar solvent.Poisson-Boltzmann (PB) or Generalized Born (GB) Model
ΔG_nonpolar (Non-Polar Solvation)Energy related to cavity formation and van der Waals interactions with the solvent.Solvent-Accessible Surface Area (SASA)
-TΔS (Conformational Entropy)Change in conformational freedom of ligand and protein upon binding.Normal-Mode Analysis or Quasiharmonic Analysis

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce late-stage attrition of drug candidates. Numerous computational models can predict these properties based on a molecule's structure. nih.govisca.me For this compound and its designed analogs, in silico tools can provide valuable initial assessments. nih.gov

Key predicted properties include:

Physicochemical Properties : Molecular weight, lipophilicity (logP), aqueous solubility (logS), topological polar surface area (TPSA), and counts of hydrogen bond donors/acceptors. These are often evaluated against frameworks like Lipinski's Rule of Five to assess "drug-likeness." researchgate.net

Absorption : Prediction of properties like Caco-2 cell permeability, which models absorption in the human intestine.

Metabolism : Identification of potential sites of metabolism by cytochrome P450 enzymes.

Toxicity : Early-stage flags for potential liabilities such as mutagenicity or cardiotoxicity through models trained on large datasets.

These computational predictions help prioritize which rationally designed analogs are most likely to possess favorable pharmacokinetic profiles, guiding the selection of compounds for synthesis and further experimental testing. nih.govderpharmachemica.com

Table 3: Predicted Physicochemical and ADMET Properties for Hypothetical Analogs
CompoundModificationPredicted Mol. WeightPredicted LogPPredicted TPSA (Ų)Lipinski Violations
Parent Compound-Br283.183.565.20
Analog 1-Cl (replaces -Br)238.733.265.20
Analog 2-CF₃ (replaces -Br)272.283.865.20
Analog 3Pyridyl (replaces Phenyl)204.282.178.10
Note: Values are illustrative predictions from computational models and are not experimental data.

Broadening the Scope of Biological Evaluation (Preclinical, in vitro focus)

While initial studies may focus on a specific activity, the inherent versatility of the thiazole nucleus warrants a broader preclinical evaluation. nih.gov The diverse pharmacological properties exhibited by thiazole derivatives, ranging from antimicrobial to anticancer and anti-inflammatory effects, suggest that this compound could have therapeutic potential across multiple disease domains. researchgate.netmdpi.com A systematic in vitro screening against a panel of cell lines and biochemical assays is a crucial next step to uncover its full potential.

The structural features of this compound make it a compelling candidate for investigation in disease areas beyond its initial discovery context. The known bioactivities of related thiazole compounds provide a strong rationale for exploring its efficacy in neurodegenerative and infectious diseases.

Neurodegenerative Diseases : Certain thiazole derivatives have shown potential antiparkinsonian and anticonvulsant activities. nih.govmdpi.com Heterocyclic compounds are actively being investigated as inhibitors of key enzymes implicated in neurodegeneration, such as cholinesterases and monoamine oxidase B (MAO-B). acs.orgmdpi.com Therefore, evaluating the inhibitory potential of this compound against these targets could open new avenues for treating conditions like Alzheimer's and Parkinson's disease.

Infectious Diseases : The thiazole moiety is a core component of many agents with potent antimicrobial properties. mdpi.com Thiazole derivatives have demonstrated activity against a spectrum of pathogens through various mechanisms, including the inhibition of bacterial DNA gyrase B. mdpi.com Furthermore, the scaffold has been integral in the development of antiviral (including anti-HIV) and antitubercular agents. mdpi.comnih.govmdpi.com Screening this compound against a diverse panel of bacterial, fungal, and viral pathogens is a logical and promising research direction. nih.govui.ac.id

Table 1: Potential Disease Areas for Expanded Biological Evaluation
Disease AreaRationale for InvestigationPotential Molecular Targets
Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)Known antiparkinsonian and anticonvulsant activity of related thiazoles. nih.govmdpi.comAcetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B). mdpi.com
Infectious Diseases (Bacterial)Broad-spectrum antibacterial activity of thiazole derivatives. mdpi.comBacterial DNA gyrase B. mdpi.com
Infectious Diseases (Viral)Documented anti-HIV and general antiviral properties of the thiazole scaffold. nih.govnih.govViral-specific enzymes (e.g., reverse transcriptase, protease).
Infectious Diseases (Fungal)Established antifungal activity of numerous thiazole-containing compounds. nih.govmdpi.comFungal-specific enzymes (e.g., lanosterol 14α-demethylase).
Infectious Diseases (Tuberculosis)Potential of thiazole analogs as new anti-tubercular drug candidates against resistant strains. mdpi.comMycobacterial-specific enzymes.

Integration with High-Throughput Screening (HTS) and Chemical Biology Approaches

To efficiently explore the therapeutic potential of this compound and its derivatives, integration with high-throughput screening (HTS) is essential. HTS allows for the rapid assessment of a compound library against a multitude of biological targets. The thiazole scaffold has been successfully identified as a hit in several fragment-based screening campaigns. nih.gov

A focused library of analogues of this compound can be synthesized and subjected to a cascade of biochemical and cell-based assays. nih.gov This approach can quickly identify "hits" for various targets. However, a key consideration with thiazoles, particularly 2-aminothiazoles, is their propensity to be "frequent hitters," which may indicate non-specific activity. nih.gov Therefore, HTS campaigns must be followed by robust chemical biology approaches and hit validation workflows to confirm specific on-target engagement and a clear mechanism of action. researchgate.netnih.gov

Identification of Novel Biological Targets for Thiazole Derivatives

The thiazole scaffold interacts with a diverse range of biological targets, contributing to its wide spectrum of activities. mdpi.com Identifying the specific molecular targets of this compound is critical for understanding its mechanism of action and for rational drug development.

Known targets for various thiazole derivatives include:

Enzymes in Inflammation : Cyclooxygenase-2 (COX-2), Lipoxygenase (LOX). researchgate.net

Cancer-Related Kinases : Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), B-RAF. researchgate.netnih.gov

Metabolic Enzymes : Glucose-6-phosphate dehydrogenase (G6PD). mdpi.com

Neurotransmitter Enzymes : Acetylcholinesterase (AChE). acs.org

Phenotypic screening, where the compound is tested in disease-relevant cellular or organismal models, can uncover novel activities without prior knowledge of the target. Subsequent target deconvolution studies, using techniques such as affinity chromatography, expression profiling, or genetic approaches, can then identify the specific protein(s) with which the compound interacts.

Challenges and Opportunities in the Development of New Thiazole-Based Therapeutic Agents (Preclinical)

The preclinical development of new thiazole-based therapeutics presents both distinct challenges and significant opportunities.

Challenges:

Promiscuous Inhibition : As noted, thiazoles can act as "frequent hitters" in HTS assays. nih.gov It is crucial to implement rigorous secondary assays and counter-screens to eliminate compounds that exhibit non-specific activity due to factors like chemical reactivity or aggregation. nih.gov

Physicochemical Properties : Like any drug candidate, thiazole derivatives must possess suitable ADME (absorption, distribution, metabolism, and excretion) properties. Poor solubility is a common challenge that may need to be addressed through formulation or medicinal chemistry approaches, such as the creation of water-soluble prodrugs. nih.govnih.gov

Metabolic Stability : The metabolic fate of the compound must be understood to ensure sufficient exposure at the target site and to identify any potentially toxic metabolites.

Opportunities:

Scaffold Versatility : The thiazole ring is a highly versatile and "privileged" structure that is amenable to chemical modification at multiple positions. globalresearchonline.netnih.gov This allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Molecular Hybridization : A promising strategy is the creation of hybrid molecules that combine the thiazole core with other known pharmacophores. nih.gov This approach can lead to compounds with synergistic effects, novel mechanisms of action, or an improved ability to overcome drug resistance. nih.govacs.org

Broad Applicability : The vast range of established biological activities for the thiazole class provides a wealth of opportunities to develop novel therapies for cancer, infectious diseases, inflammatory conditions, and neurological disorders. nih.govresearchgate.net

Table 2: Summary of Preclinical Challenges and Opportunities

AspectDescription
Challenges - Potential for non-specific activity ("frequent hitters") in screening assays. nih.gov
  • Optimization of physicochemical properties like solubility and bioavailability. nih.govnih.gov
  • Ensuring metabolic stability and avoiding toxic metabolites.
  • Opportunities - Versatility of the thiazole scaffold for medicinal chemistry optimization. globalresearchonline.netnih.gov
  • Potential for creating novel hybrid molecules with enhanced efficacy. nih.govacs.org
  • Broad applicability across numerous high-impact disease areas. nih.govresearchgate.net
  • Q & A

    Q. What are the recommended synthetic routes for C-[2-(3-Bromo-phenyl)-thiazol-4-YL]-methylamine, and how can reaction conditions be optimized?

    Methodological Answer: The synthesis of bromophenyl-thiazole derivatives typically involves cyclization and bromination steps. For example:

    • Cyclization : React 3-bromoaniline with a thiazole precursor (e.g., 2-bromo-4-methylthiazole) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) to form the thiazole core .
    • Bromination : Introduce bromine via electrophilic substitution using Br₂ in acetic acid or HBr as a catalyst. Reaction conditions (temperature, stoichiometry) must be tightly controlled to avoid over-bromination .
    • Optimization : Use Design of Experiments (DOE) to test variables like solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. NaH), and reaction time. Monitor yields via HPLC or LC-MS .

    Q. Which spectroscopic and computational methods are critical for characterizing this compound?

    Methodological Answer:

    • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions on the thiazole and phenyl rings. For example, the methylamine proton resonates near δ 2.5–3.5 ppm .
    • X-ray Crystallography : Employ SHELX software to resolve crystal structures, particularly for verifying intramolecular hydrogen bonds or steric effects in the thiazole-phenyl system .
    • Computational Analysis : Calculate electrostatic potential maps and electron localization functions (ELF) using density functional theory (DFT) with B3LYP/6-31G* basis sets in Multiwfn to predict reactivity sites .

    Advanced Research Questions

    Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

    Methodological Answer:

    • Functional Selection : Use the B3LYP hybrid functional for balanced accuracy in thermochemistry and electronic properties. Include exact-exchange terms to improve atomization energy predictions (~2.4 kcal/mol error) .
    • Wavefunction Analysis : In Multiwfn, compute Fukui indices to identify nucleophilic/electrophilic sites. Analyze bond orders to assess aromaticity in the thiazole ring and conjugation with the bromophenyl group .
    • Solvent Effects : Perform implicit solvent modeling (e.g., PCM) to simulate reactivity in polar environments. Compare with experimental kinetic data to validate computational models .

    Q. How can researchers resolve contradictions in biological activity data for thiazole derivatives with bromophenyl substituents?

    Methodological Answer:

    • Structure-Activity Relationship (SAR) Studies : Compare bioactivity of analogs with varying substituents (e.g., 3-bromo vs. 4-chloro). For instance, 3-(2-thienyl)thiazole derivatives show 10-fold higher cytotoxicity against melanoma (UACC-257) than chloro-substituted analogs .
    • Data Normalization : Account for assay variability (e.g., NCI-60 cell line screening) by normalizing IC₅₀ values to positive controls (e.g., doxorubicin). Use ANOVA to identify statistically significant trends .
    • Mechanistic Profiling : Perform kinase inhibition assays or molecular docking to determine if activity discrepancies arise from target selectivity (e.g., EGFR vs. VEGFR) .

    Q. What strategies can improve the yield of this compound in multistep syntheses?

    Methodological Answer:

    • Intermediate Purification : Use flash chromatography or recrystallization after each step to remove byproducts (e.g., di-brominated impurities) .
    • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki couplings if aryl halide intermediates are used. Optimize ligand systems (e.g., SPhos) to reduce homocoupling .
    • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and terminate steps at optimal conversion points .

    Q. How can researchers design experiments to evaluate the anticancer potential of this compound?

    Methodological Answer:

    • Cell Line Panels : Screen against the NCI-60 panel, prioritizing lines sensitive to thiazole derivatives (e.g., COLO 205 colon cancer, MDA-MB-468 breast cancer). Use dose-response curves to calculate GI₅₀ values .
    • Mechanistic Studies :
      • Apoptosis Assays : Measure caspase-3/7 activation via luminescence.
      • Cell Cycle Analysis : Use flow cytometry to detect G1/S arrest, a common phenotype for thiazole-based inhibitors .
    • In Vivo Models : Test efficacy in xenograft mice, comparing tumor volume reduction between treated and control groups. Monitor toxicity via serum ALT/AST levels .

    Data Contradiction Analysis

    Q. How should researchers address conflicting computational predictions vs. experimental results for this compound’s reactivity?

    Methodological Answer:

    • Benchmarking : Validate DFT methods by comparing calculated vs. experimental bond lengths (e.g., C-Br: ~1.89 Å) and reaction enthalpies. Adjust functionals (e.g., M06-2X) if discrepancies exceed 5% .
    • Solvent Corrections : Re-run calculations with explicit solvent molecules (e.g., DMF) if implicit models fail to predict solvolysis pathways observed in wet-lab experiments .
    • Error Analysis : Quantify uncertainties in experimental data (e.g., ±2% yield variation) to determine if contradictions are statistically significant .

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    Reactant of Route 1
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